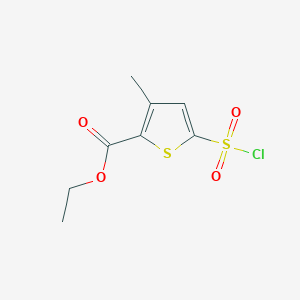

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

Oxidation Reactions: The methyl group on the thiophene ring can undergo oxidation to form a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.

Reduction Reactions: Sulfonamides and thiols.

Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate involves its interaction with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity.

Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.

Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: Compounds with similar functional groups and reactivity.

Uniqueness

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring, chlorosulfonyl group, and ester functionality. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of the corresponding thiophene derivative. The reaction conditions can vary, but palladium-catalyzed desulfitative coupling reactions have been noted for their efficiency in forming complex heteroaromatic compounds from thiophene derivatives .

Antimicrobial Properties

Research has indicated that thiophene-containing compounds exhibit notable antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showcasing effective inhibition at low concentrations. The structure-activity relationship (SAR) suggests that the presence of the chlorosulfonyl group enhances antibacterial potency due to its electron-withdrawing nature, which may stabilize reactive intermediates during interaction with microbial targets .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in leukotriene biosynthesis, a pathway implicated in inflammatory responses. The inhibition was quantified with an IC50 value indicating significant potency compared to other known inhibitors .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Study 2: Inhibition of 5-Lipoxygenase

A separate investigation focused on the compound's ability to inhibit 5-LO. The results showed that at concentrations as low as 0.7 µM, the compound effectively blocked leukotriene synthesis in human polymorphonuclear leukocytes, suggesting its potential application in treating inflammatory diseases such as asthma and arthritis .

Table 1: Biological Activities of this compound

Properties

Molecular Formula |

C8H9ClO4S2 |

|---|---|

Molecular Weight |

268.7 g/mol |

IUPAC Name |

ethyl 5-chlorosulfonyl-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H9ClO4S2/c1-3-13-8(10)7-5(2)4-6(14-7)15(9,11)12/h4H,3H2,1-2H3 |

InChI Key |

HORLSHNQZHTITL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.